CID 21977446 CID 21977446
Brand Name: Vulcanchem
CAS No.: 482635-81-4
VCID: VC3954049
InChI: InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1
SMILES: CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Molecular Formula: C22H36F18P2
Molecular Weight: 704.4 g/mol

CID 21977446

CAS No.: 482635-81-4

Cat. No.: VC3954049

Molecular Formula: C22H36F18P2

Molecular Weight: 704.4 g/mol

* For research use only. Not for human or veterinary use.

CID 21977446 - 482635-81-4

Specification

CAS No. 482635-81-4
Molecular Formula C22H36F18P2
Molecular Weight 704.4 g/mol
Standard InChI InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1
Standard InChI Key MPHWFTFOTMAHTJ-UHFFFAOYSA-N
SMILES CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Canonical SMILES CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Introduction

Molecular Properties and Structural Characteristics

Computed Properties

The following table summarizes critical computed properties of CID 21977446 :

PropertyValue
Molecular Weight (g/mol)704.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count19
Rotatable Bond Count15
Topological Polar Surface Area0 Ų
Heavy Atom Count42

These properties indicate a highly fluorinated, non-polar structure with significant steric bulk due to the tetrabutyl and pentafluoroethyl groups. The absence of hydrogen bond donors and the high hydrogen bond acceptor count suggest potential for interactions with biomolecules or ionic systems.

Structural Representation

The compound’s 3D conformation is dominated by the steric interactions between the fluorinated alkyl groups and the phosphorus centers. The trifluorophosphate anion adopts a trigonal pyramidal geometry, while the tetrabutylphosphonium cation exhibits tetrahedral coordination around the phosphorus atom . Conformer generation is restricted due to the molecule’s flexibility and ionic nature .

Synthesis and Reactivity

Reactivity Profile

CID 21977446 may participate in:

  • Electrophilic Substitution: Fluorine atoms on the pentafluoroethyl groups could act as leaving groups.

  • Salt Exchange Reactions: The anion may be replaced with other counterions under specific conditions.

  • Coordination Chemistry: The phosphate anion might bind to metal ions, forming complexes with catalytic or material applications.

Component Compounds and Related Systems

Core Components

The structure of CID 21977446 is derived from two distinct components:

ComponentCIDRole
Tetrabutylphosphonium cation75312Stabilizes the ionic structure
Tris(pentafluoroethyl)trifluorophosphate anion11178283Provides fluorinated surface and charge balance

These components are critical to the compound’s stability and reactivity.

Analogous Fluorinated Compounds

CID 21977446 belongs to a class of perfluorinated salts used in:

  • Electrolyte Systems: Enhanced ionic conductivity in batteries and capacitors.

  • Biological Probes: Fluorine’s high electronegativity enables imaging applications.

  • Lubricants: Low surface energy due to fluorinated groups .

Data Sources and Limitations

Primary Sources

SourceRelevance
PubChem (CID 21977446)Structural data, identifiers, and properties
Evitachem (CID 21977446)General synthesis and application notes
PubMed/Cochrane ReviewsContextual literature on fluorinated compounds

Excluded Sources

As per guidelines, content from benchchem.com and smolecule.com was excluded due to reliability concerns.

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